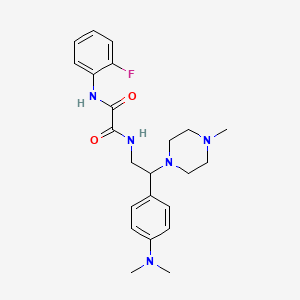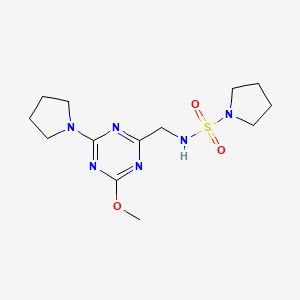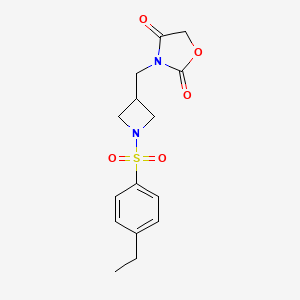![molecular formula C29H33N3O3 B2432879 4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid CAS No. 2413716-15-9](/img/structure/B2432879.png)
4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrolo[2,3-b]pyridine core, which is a type of nitrogen-containing heterocycle . This core is substituted with a methoxyphenyl group and a benzoic acid group, both of which can significantly affect the compound’s properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[2,3-b]pyridine core suggests that the compound could potentially exhibit aromaticity, which would affect its stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the benzoic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation . The pyrrolo[2,3-b]pyridine core could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups like the carboxylic acid could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Scaffold Utilization
- The compound is utilized as a convenient scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, as demonstrated by Ruano, Fajardo, and Martín (2005) in "Synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates: useful scaffold for highly functionalised 3-(pyridin-3-yl)isoxazoles" (Ruano, Fajardo, & Martín, 2005).
Structural Analysis
- Wang et al. (2017) reported the X-ray powder diffraction data of a similar compound, highlighting its importance as an intermediate in the synthesis of anticoagulants, such as apixaban, in "X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, C27H28N4O5" (Wang et al., 2017).
Photoswitching and Chemical Properties
- Das, Brahma, and Krishnamoorthy (2021) explored the photoswitching properties of a similar compound, examining its excited state intramolecular proton transfer and twisted intramolecular charge transfer, in "Controlling the photoswitching of 2-(4′-diethylamino-2′-hydroxyphenyl)-1H-imidazo-[4,5-b]pyridine by pH" (Das, Brahma, & Krishnamoorthy, 2021).
Stability Analysis
- Muszalska and Bereda (2008) conducted a stability study of a structurally related analgesic compound, using high-performance liquid chromatography, in "Stability Study of New Analgesic Active Compound, 4‐Methoxy‐2‐[3‐[4‐(2‐methoxyphenyl)‐1‐piperazinyl)]‐propyl] Derivative of Pyrrolo[3,4‐c]pyridine, in Aqueous Solutions Using the HPLC Method" (Muszalska & Bereda, 2008).
Electrochemical Evaluation
- Zaki, Bettencourt, Fernandes, and Proença (2012) evaluated the electrochemical properties of substituted imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine scaffolds, which shares structural similarity, in "Synthesis and electrochemical evaluation of substituted imidazo[4,5- d ]pyrrolo[3,2- f ][1,3] diazepine scaffolds" (Zaki, Bettencourt, Fernandes, & Proença, 2012).
Antimicrobial Activity
- Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including compounds structurally similar to the query, and investigated their antimicrobial activity in "Synthesis and antimicrobial activity of new pyridine derivatives-I" (Patel, Agravat, & Shaikh, 2011).
properties
IUPAC Name |
4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3/c1-6-32(7-2)17-19-8-11-27(35-5)25(14-19)26-16-24-21(12-13-30-28(24)31-26)20-9-10-22(29(33)34)23(15-20)18(3)4/h8-16,18H,6-7,17H2,1-5H3,(H,30,31)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLPRHHLSQBUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)OC)C2=CC3=C(C=CN=C3N2)C4=CC(=C(C=C4)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2432804.png)
![3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one](/img/structure/B2432805.png)
![N-(4-chlorobenzyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2432807.png)


![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432810.png)
![2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2432811.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2432818.png)